molecular formula C6H9N3 B13926637 3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine

3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine

Cat. No.: B13926637
M. Wt: 123.16 g/mol
InChI Key: HJOVYQDIKXXPKC-UHFFFAOYSA-N
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Description

3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine typically involves the reaction of 3-butyn-1-ol with triphosgene to form 3-butyn-1-yl chloroformate . This intermediate is then reacted with diazirine to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazirine ring into other nitrogen-containing functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazirine ring or the butynyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirine derivatives.

Scientific Research Applications

3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine has several applications in scientific research:

    Chemistry: Used as a photoaffinity label to study molecular interactions.

    Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.

    Medicine: Potential use in drug discovery and development as a tool for identifying drug targets.

    Industry: Utilized in the development of new materials and chemical probes.

Mechanism of Action

The mechanism of action of 3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then covalently bind to nearby molecules, allowing for the study of molecular interactions and identification of binding sites . The molecular targets and pathways involved depend on the specific application and the molecules being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its diazirine ring, which allows for the formation of reactive carbene intermediates. This property makes it particularly useful in photoaffinity labeling and studying molecular interactions, setting it apart from other similar compounds .

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

(3-but-3-ynyldiazirin-3-yl)methanamine

InChI

InChI=1S/C6H9N3/c1-2-3-4-6(5-7)8-9-6/h1H,3-5,7H2

InChI Key

HJOVYQDIKXXPKC-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(N=N1)CN

Origin of Product

United States

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